molecular formula C12H16N2O2S B2808812 2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892976-38-4

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2808812
CAS No.: 892976-38-4
M. Wt: 252.33
InChI Key: DTRXPLSWHMEVQA-UHFFFAOYSA-N
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Description

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with acetic anhydride and acetic acid at elevated temperatures . This reaction typically requires stirring at 85°C for 24 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, solvent-free methods and green chemistry principles may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both acetamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-acetamido-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-7(15)14-12-10(11(16)13-2)8-5-3-4-6-9(8)17-12/h3-6H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXPLSWHMEVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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